Cas no 57039-63-1 (6-CHLORO-2-PHENYL-1H-INDOLE)

6-CHLORO-2-PHENYL-1H-INDOLE 化学的及び物理的性質
名前と識別子
-
- 6-CHLORO-2-PHENYL-1H-INDOLE
- 1H-indole,6-chloro-2-phenyl-
- SCHEMBL10413632
- DB-118664
- 6-chlor-2-phenyl-1H-indole
- DTXSID20442468
- CHEMBL4209739
- MFCD11976328
- CS-0199166
- E74355
- OBCVUTCTTKCQRR-UHFFFAOYSA-N
- 6-chloro-2-phenylindole
- 57039-63-1
- BS-44599
-
- MDL: MFCD11976328
- インチ: InChI=1S/C14H10ClN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
- InChIKey: OBCVUTCTTKCQRR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Cl)N2
計算された属性
- せいみつぶんしりょう: 227.0501770g/mol
- どういたいしつりょう: 227.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
6-CHLORO-2-PHENYL-1H-INDOLE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM757-200mg |
6-CHLORO-2-PHENYL-1H-INDOLE |
57039-63-1 | 95% | 200mg |
988.0CNY | 2021-07-17 | |
Ambeed | A324316-1g |
6-Chloro-2-phenyl-1H-indole |
57039-63-1 | 95% | 1g |
$383.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269836-1g |
6-Chloro-2-phenyl-1H-indole |
57039-63-1 | 95% | 1g |
¥2999.00 | 2024-05-08 | |
Ambeed | A324316-100mg |
6-Chloro-2-phenyl-1H-indole |
57039-63-1 | 95% | 100mg |
$85.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM757-50mg |
6-CHLORO-2-PHENYL-1H-INDOLE |
57039-63-1 | 95% | 50mg |
395.0CNY | 2021-07-17 | |
1PlusChem | 1P01FXAJ-100mg |
6-Chloro-2-phenyl-1H-indole |
57039-63-1 | 95% | 100mg |
$62.00 | 2023-12-16 | |
abcr | AB599768-1g |
6-Chloro-2-phenyl-1H-indole; . |
57039-63-1 | 1g |
€627.20 | 2024-07-19 | ||
Aaron | AR01FXIV-1g |
6-Chloro-2-phenyl-1H-indole |
57039-63-1 | 95% | 1g |
$367.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269836-250mg |
6-Chloro-2-phenyl-1H-indole |
57039-63-1 | 95% | 250mg |
¥1282.00 | 2024-05-08 | |
eNovation Chemicals LLC | Y1230212-1g |
6-Chloro-2-phenyl-1H-indole |
57039-63-1 | 95% | 1g |
$500 | 2024-06-03 |
6-CHLORO-2-PHENYL-1H-INDOLE 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
6-CHLORO-2-PHENYL-1H-INDOLEに関する追加情報
Recent Advances in the Study of 6-CHLORO-2-PHENYL-1H-INDOLE (CAS: 57039-63-1) in Chemical Biology and Pharmaceutical Research
The compound 6-CHLORO-2-PHENYL-1H-INDOLE (CAS: 57039-63-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a key intermediate in the development of novel indole-based pharmaceuticals, which are known for their diverse pharmacological properties.
One of the most notable advancements in the study of 6-CHLORO-2-PHENYL-1H-INDOLE is its application in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, making them promising candidates for targeted cancer therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 6-CHLORO-2-PHENYL-1H-INDOLE derivatives with enhanced selectivity for tyrosine kinases, showing significant anti-proliferative effects in vitro.
In addition to its potential in oncology, 6-CHLORO-2-PHENYL-1H-INDOLE has also been investigated for its anti-inflammatory properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to modulate inflammatory pathways by targeting key enzymes such as cyclooxygenase-2 (COX-2). The findings suggest that this compound could serve as a scaffold for developing new anti-inflammatory agents with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The pharmacological profile of 6-CHLORO-2-PHENYL-1H-INDOLE is further supported by computational and structural studies. Molecular docking simulations have revealed its high binding affinity for various protein targets, providing insights into its mechanism of action. These studies have also facilitated the design of more potent and selective derivatives, as highlighted in a 2024 paper in the European Journal of Medicinal Chemistry. The integration of computational and experimental approaches has significantly accelerated the optimization of this compound for therapeutic use.
Despite these promising developments, challenges remain in the clinical translation of 6-CHLORO-2-PHENYL-1H-INDOLE-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's versatility and the growing body of research supporting its applications underscore its potential as a valuable tool in drug discovery and development.
In conclusion, 6-CHLORO-2-PHENYL-1H-INDOLE (CAS: 57039-63-1) represents a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Ongoing research efforts are expected to yield more refined derivatives with improved pharmacological properties, paving the way for future clinical applications. This brief highlights the importance of continued investment in the study of this compound and its derivatives to unlock their full therapeutic potential.
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